Specific Scientific Field: The use of “(C5:1) Coenzyme A lithium salt” is found in the field of metabolite profiling .
Comprehensive and Detailed Summary of the Application: “(C5:1) Coenzyme A lithium salt” is used in the development of a tailored metabolite profiling method. This method is based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) .
Detailed Description of the Methods of Application or Experimental Procedures: The method involves a reversed phase chromatographic separation, which is capable of separating a broad spectrum of CoA, its corresponding derivatives, and their isomers . This separation is achieved without the use of an ion-pairing reagent, which is considered a key advantage of the method .
Thorough Summary of the Results or Outcomes Obtained: The method has shown excellent analytical figures of merit such as high sensitivity (LODs in the nM to sub-nM range) and high repeatability (routinely 4 %; N=15) . It has been used for the absolute quantification of intracellular coenzyme A (CoA), coenzyme A disulfide, and short-chain acyl-coenzyme A thioesters .
(C5:1) Coenzyme A lithium salt, also known as beta-Methylcrotonyl coenzyme A lithium salt, is a derivative of coenzyme A, which plays a pivotal role in various biochemical processes, particularly in the metabolism of fatty acids and amino acids. Its molecular formula is , with a molecular weight of 857.58 g/mol. This compound is characterized by the presence of a lithium ion, which enhances its solubility and bioavailability compared to its non-salt forms.
Coenzyme A itself is essential for the activation of acyl groups and is involved in the synthesis and oxidation of fatty acids, as well as the metabolism of carbohydrates and amino acids. The lithium salt form may offer advantages in specific metabolic pathways due to lithium's unique biochemical properties .
The reactivity of (C5:1) Coenzyme A lithium salt can be attributed to its structure, which allows it to interact with various enzymes and substrates within metabolic pathways .
The synthesis of (C5:1) Coenzyme A lithium salt typically involves several steps:
These methods highlight the importance of both chemical and biological techniques in producing this valuable compound.
(C5:1) Coenzyme A lithium salt has several notable applications:
These applications underscore its versatility and importance in both research and therapeutic contexts.
Studies on (C5:1) Coenzyme A lithium salt have revealed several interactions:
These interactions are crucial for understanding its role within biological systems.
Several compounds are similar to (C5:1) Coenzyme A lithium salt, each with unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Isovaleryl Coenzyme A lithium salt | Involved in branched-chain fatty acid metabolism | |
Acetyl-Coenzyme A | Central metabolite in energy production | |
Propionyl-Coenzyme A | Key intermediate in propionate metabolism |
The uniqueness of (C5:1) Coenzyme A lithium salt lies in its specific acyl group structure that allows it to participate uniquely in certain metabolic pathways while providing enhanced solubility due to the lithium ion . This distinction makes it particularly valuable for targeted research applications focused on specific metabolic processes.
Irritant